Lipophilicity Shift vs. Des-Methylthio Analog
The target compound N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine exhibits a computed XLogP3-AA of 5.5, which is 1.0 log unit higher than the des-methylthio analog N-(3,5-dimethylphenyl)benzo[d]thiazol-2-amine (CAS 380335-58-0), computed at ~4.5 [1][2]. This increased lipophilicity can improve membrane permeability but may reduce aqueous solubility, a critical parameter for screening assay compatibility.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.5 (computed by PubChem) |
| Comparator Or Baseline | N-(3,5-dimethylphenyl)benzo[d]thiazol-2-amine (CAS 380335-58-0): XLogP3-AA ≈ 4.5 (estimated from structure; no official PubChem value) |
| Quantified Difference | Δ XLogP3-AA ≈ +1.0 |
| Conditions | In silico computed property using XLogP3 algorithm; no experimental logP data available |
Why This Matters
A 1.0 log unit increase in lipophilicity can significantly alter cellular permeability, protein binding, and CYP450 metabolism; users selecting a benzothiazole screening probe must consider this to match intended assay conditions.
- [1] PubChem Compound Summary for CID 8545026, N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary for CID 2335523, N-(3,5-dimethylphenyl)benzo[d]thiazol-2-amine (estimated XLogP3-AA). National Center for Biotechnology Information. Accessed April 2026. View Source
